2-fluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
2-Fluoro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that features a benzamide core substituted with fluorine, furan, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-fluorobenzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Furan Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide core.
Attachment of the Pyridine Group: The pyridin-2-yl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using a pyridin-2-ylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine, furan, and pyridine groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(pyridin-2-yl)benzamide: Lacks the furan group, which may affect its chemical reactivity and biological activity.
N-[(Furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
2-Fluoro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of fluorine, furan, and pyridine groups, which confer distinct chemical and biological properties. The presence of these groups can enhance its stability, reactivity, and potential interactions with biological targets .
Properties
Molecular Formula |
C17H13FN2O2 |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
2-fluoro-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C17H13FN2O2/c18-15-8-2-1-7-14(15)17(21)20(12-13-6-5-11-22-13)16-9-3-4-10-19-16/h1-11H,12H2 |
InChI Key |
YITZDZSOKRILTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3)F |
Origin of Product |
United States |
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